molecular formula C9H6BrNOS B1402288 7-Bromo-1-benzothiophene-2-carboxamide CAS No. 1312904-34-9

7-Bromo-1-benzothiophene-2-carboxamide

Cat. No.: B1402288
CAS No.: 1312904-34-9
M. Wt: 256.12 g/mol
InChI Key: IGLCJXPNMYCPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1-benzothiophene-2-carboxamide (BTBC) is an organic compound belonging to the family of benzothiophene derivatives. It is a colorless solid with a molecular weight of 257.14 g/mol and a melting point of 295-297°C. BTBC is a key intermediate in the synthesis of a variety of benzothiophene-based compounds, which are used as pharmaceuticals, agrochemicals, and dyes. BTBC has been extensively studied due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

Antimalarial Applications

Bromo-benzothiophene carboxamide derivatives, including 7-Bromo-1-benzothiophene-2-carboxamide, have been identified as potent inhibitors of Plasmodium asexual blood stages, both in vitro and in vivo. These compounds specifically impair the development of the trophozoite stage of the Plasmodium intraerythrocytic cycle. One derivative, in particular, was found to enhance the longevity of P. berghei-infected mice by 2 weeks compared to disease control animals, preventing the onset of ataxia and convulsions. This suggests a significant potential for the development of potent antimalarials (Banerjee et al., 2011).

Inhibition of Plasmodium falciparum Enoyl-ACP Reductase

These derivatives are also effective as inhibitors of Plasmodium falciparum enoyl-ACP reductase (PfENR), a critical enzyme in the fatty acid synthesis pathway of the malaria parasite. The inhibition of PfENR by these compounds demonstrates their potential as antimalarial agents (Banerjee et al., 2011).

Potential in Urotensin-II Receptor Antagonism

Benzo[b]thiophene-2-carboxamide derivatives have been synthesized and evaluated for their potential as urotensin-II receptor antagonists. These substances displayed potent UT binding affinities, indicating their possible therapeutic applications in conditions mediated by the urotensin-II receptor (Lim et al., 2016).

Applications in Synthesis of Biologically Active Azomethine Derivatives

Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, related to this compound, have shown prospects in the synthesis of compounds with various pharmacological properties, including cytostatic, antitubercular, and anti-inflammatory activities (Chiriapkin et al., 2021).

Phosphodiesterase 10A (PDE10A) Inhibition

Benzothiophene derivatives have been identified as inhibitors of phosphodiesterase 10A (PDE10A), a target for the treatment of various neuropsychiatric disorders. A benzothiophene-2-carboxamide derivative showed potent inhibitory activity, suggesting the therapeutic potential of these compounds in treating conditions related to PDE10A activity (Kawamoto et al., 2019).

Biochemical Analysis

Biochemical Properties

7-Bromo-1-benzothiophene-2-carboxamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions with the active sites of enzymes. These interactions can lead to changes in the enzyme’s activity, affecting various biochemical pathways .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in the production of certain proteins. Additionally, it can affect cell signaling pathways by interacting with receptors or other signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in these pathways, influencing metabolic flux and metabolite levels. For example, it can inhibit or activate enzymes involved in the metabolism of specific substrates, leading to changes in the concentrations of certain metabolites. These interactions can have downstream effects on overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it could localize to the nucleus, where it interacts with transcription factors to influence gene expression, or to the mitochondria, where it affects metabolic processes. These localization patterns are essential for understanding the compound’s precise mechanisms of action .

Properties

IUPAC Name

7-bromo-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNOS/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLCJXPNMYCPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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